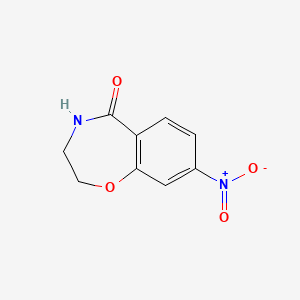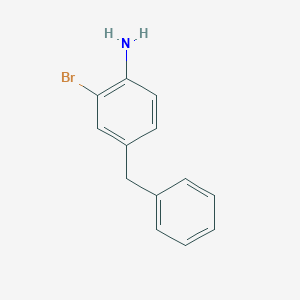
2-Bromo-4-benzylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-benzylaniline is an organic compound that belongs to the class of substituted anilines It features a bromine atom at the second position and a benzyl group at the fourth position on the aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-benzylaniline can be achieved through several methods. One common approach involves the bromination of 4-benzylaniline. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Bromo-4-benzylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted anilines or thiols.
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
科学的研究の応用
2-Bromo-4-benzylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of dyes, pigments, and polymers.
作用機序
The mechanism of action of 2-Bromo-4-benzylaniline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The bromine atom and benzyl group can interact with molecular targets, affecting their function and leading to desired biological effects. The pathways involved may include signal transduction, cell cycle regulation, and apoptosis.
類似化合物との比較
Similar Compounds
4-Benzylaniline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromoaniline: Lacks the benzyl group, affecting its overall reactivity and applications.
Benzyl bromide: Contains a bromomethyl group instead of a bromine atom on the aniline ring.
Uniqueness
2-Bromo-4-benzylaniline is unique due to the presence of both the bromine atom and the benzyl group, which confer distinct reactivity and potential applications. Its structure allows for selective functionalization and incorporation into more complex molecules, making it valuable in various fields of research and industry.
特性
分子式 |
C13H12BrN |
|---|---|
分子量 |
262.14 g/mol |
IUPAC名 |
4-benzyl-2-bromoaniline |
InChI |
InChI=1S/C13H12BrN/c14-12-9-11(6-7-13(12)15)8-10-4-2-1-3-5-10/h1-7,9H,8,15H2 |
InChIキー |
RIBXGBWJKHCYCR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C=C2)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






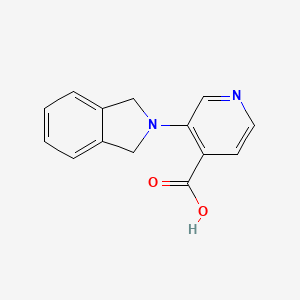
![[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methyl methanesulfonate](/img/structure/B13894618.png)

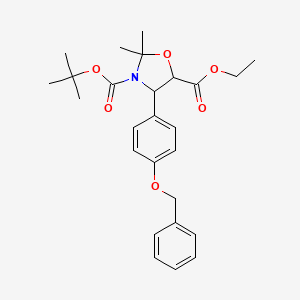



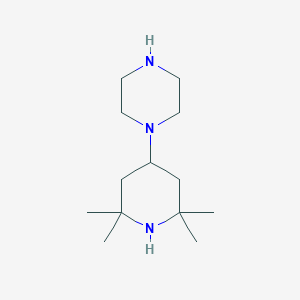
![2,3-Dihydrothiopyrano[3,2-c]pyridin-4-one](/img/structure/B13894654.png)
